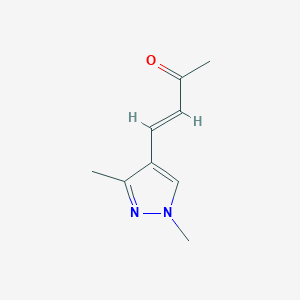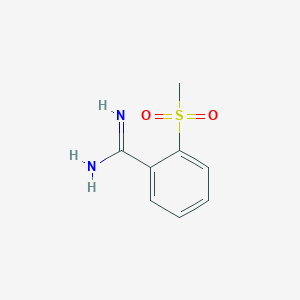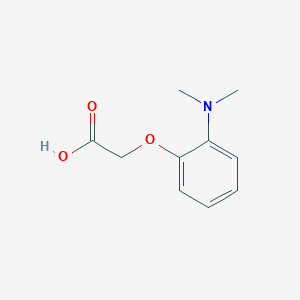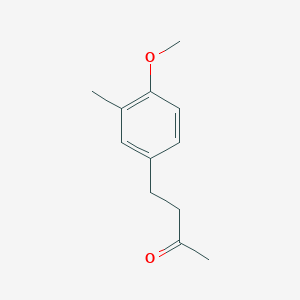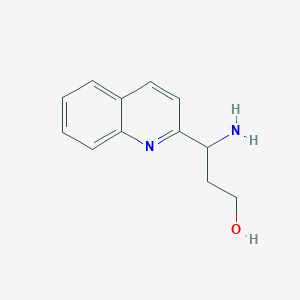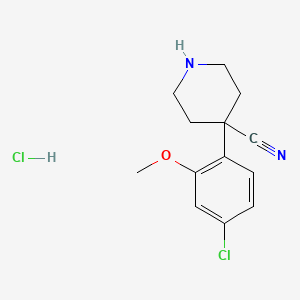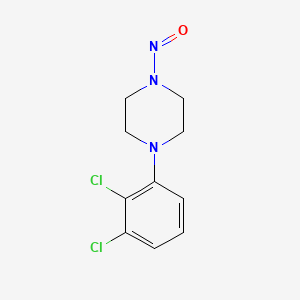
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is a chemical compound belonging to the phenylpiperazine family It is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further substituted with a nitroso group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, typically between 120°C and 220°C, to facilitate the cyclization process . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of protonic solvents in the after-treatment and refining steps helps in achieving a purity of over 99.5% with a yield of approximately 59.5% . This method is cost-effective and generates minimal waste, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2,3-Dichlorophenyl)-4-nitrosopiperazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine involves its interaction with neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and may also interact with serotonin receptors . These interactions influence neurotransmitter signaling pathways, which can have various physiological effects, particularly in the central nervous system.
Comparación Con Compuestos Similares
3-Chlorophenylpiperazine: Acts as a serotonin receptor agonist.
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and acts as a partial agonist of dopamine receptors.
3,4-Dichlorophenylpiperazine: Known for its serotonin-releasing properties and β1-adrenergic receptor blocking activity.
Uniqueness: 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Propiedades
Fórmula molecular |
C10H11Cl2N3O |
|---|---|
Peso molecular |
260.12 g/mol |
Nombre IUPAC |
1-(2,3-dichlorophenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C10H11Cl2N3O/c11-8-2-1-3-9(10(8)12)14-4-6-15(13-16)7-5-14/h1-3H,4-7H2 |
Clave InChI |
IBXYJRGCUQRECX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)

